molecular formula C13H12ClN5O B2871182 6-(4-chlorobenzyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 1070807-25-8

6-(4-chlorobenzyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one

Cat. No.: B2871182
CAS No.: 1070807-25-8
M. Wt: 289.72
InChI Key: GTNSEOHATHTCEN-UHFFFAOYSA-N
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Description

Triazolopyrimidine derivatives have been studied for their antiproliferative activity against several cancer cell lines . These compounds have shown moderate to good activity against the cancer cell lines selected .

Scientific Research Applications

Heterocyclic Compound Synthesis

The synthesis of novel heterocyclic compounds, such as [1,2,4]triazolo[1,5-c]pyrimidines, triazolo[4,3-a]pyrimidines, and others, is a fundamental area of research within organic chemistry. These compounds are synthesized through various reactions involving key precursors and reagents. For instance, [1,2,4]triazolo[1,5-c]pyrimidine derivatives have been obtained via reactions with various reagents, showcasing the versatility of pyrimidinone intermediates in heterocyclic chemistry (El-Agrody et al., 2001). Similarly, triazolo[4,3-a]pyrimidines have been prepared by reducing specific thiazolo[3,2-a]pyrimidin-3(2H)-ones, demonstrating the diversity of synthesis pathways and the importance of structural rearrangements in creating complex heterocycles (Lashmanova et al., 2019).

Biological Activity and Pharmacological Potential

Compounds within this chemical family have shown potential in various biological applications, including antimicrobial, antiasthma, antiallergy, and anticancer activities. For example, some synthesized [1,2,4]triazolo[1,5-c]pyrimidines exhibited mediator release inhibitory properties, suggesting their utility as antiasthma agents (Medwid et al., 1990). Antiallergy activities were also observed in derivatives of [1,3,4]thiadiazolo[3,2-a]-1,2,3-triazolo[4,5-d]pyrimidin-9(3H)-one, indicating their relevance in developing antiallergic therapies (Suzuki et al., 1992). Additionally, novel pyrazolopyrimidines derivatives have been evaluated for their anticancer and anti-5-lipoxygenase activities, underscoring the therapeutic potential of triazolopyrimidine compounds in oncology and inflammation (Rahmouni et al., 2016).

Properties

IUPAC Name

6-[(4-chlorophenyl)methyl]-3-ethyltriazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN5O/c1-2-19-12-11(16-17-19)13(20)18(8-15-12)7-9-3-5-10(14)6-4-9/h3-6,8H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTNSEOHATHTCEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=O)N(C=N2)CC3=CC=C(C=C3)Cl)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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